Diethylmethylbenzenediamine
Overview
Description
Diethylmethylbenzenediamine is a substance used in various activities or processes at the workplace, including the transfer of chemicals, closed processes with no likelihood of exposure, and closed batch processing in synthesis or formulation . It is also used as a curing agent for waterproof coatings .
Synthesis Analysis
The synthesis of Diethylmethylbenzenediamine involves various processes, including closed processes with no likelihood of exposure, closed continuous processes with occasional controlled exposure, and closed batch processing in synthesis or formulation .Molecular Structure Analysis
Diethylmethylbenzenediamine is a liquid aromatic organic molecule with the molecular formula C11H18N2 . Its average mass is 178.274 Da, and its monoisotopic mass is 178.147003 Da .Physical And Chemical Properties Analysis
Diethylmethylbenzenediamine has a density of 1.022, a boiling point of 310°C, and a flashing point of >140°C . It is soluble in water at 23g/L at 30℃ . Its vapor pressure is 0.001Pa at 25℃, and its refractive index is 1.581 .Scientific Research Applications
Environmental Remediation : A study by Hang et al. (2017) explored the degradation of ethylbenzene, a compound similar to diethylmethylbenzenediamine, in aqueous solutions. This research is relevant for environmental remediation, particularly in situ groundwater treatment.
Catalytic Reactions : Research by Kamiguchi et al. (2004) focused on the catalytic isomerization and dealkylation of diethylbenzenes, which are closely related to diethylmethylbenzenediamine. These findings are crucial in understanding catalytic processes in industrial chemistry.
Adsorption and Separation : A study on organosilica copolymers by Jayasundera et al. (2005) used benzene and diethylbenzene for the adsorption of pollutants. This research is significant for developing materials for environmental cleanup and industrial separations.
Biological Monitoring and Occupational Health : Research by Jang et al. (2000) explored the biological monitoring of workers exposed to ethylbenzene, a component of diethylmethylbenzenediamine. This study is important for understanding occupational health risks in industries using these compounds.
Adsorption of Arsenic : A study by Massoudinejad et al. (2018) on ethylenediamine-functionalized materials for arsenic adsorption is relevant as it provides insights into the potential use of similar compounds like diethylmethylbenzenediamine in water purification technologies.
Fluoride Sorption : The development of amine-functionalized resins for fluoride sorption, as researched by Viswanathan et al. (2013), has implications for the use of diethylmethylbenzenediamine in water treatment processes.
Gut Microbiome Research : The study by Hu et al. (2016) on the impact of environmental chemicals on the gut microbiome, though not directly on diethylmethylbenzenediamine, provides a framework for understanding the biological impacts of similar chemicals.
Safety And Hazards
properties
IUPAC Name |
2,4-diethyl-5-methylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-8-7(3)6-10(12)9(5-2)11(8)13/h6H,4-5,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJDDRJXKMWSFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1C)N)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860872 | |
Record name | 2,4-Diethyl-5-methyl-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylmethylbenzenediamine | |
CAS RN |
170153-38-5, 68479-98-1 | |
Record name | 2,4-Diethyl-5-methyl-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylmethylbenzenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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